Lipophilicity Advantage: Elevated XLogP3 for Enhanced Membrane Penetration in Cell-Based Assays
The target compound possesses a computed XLogP3 value of 3.0, which is 0.6 log units higher than that of the non-methylated 4-chloro-5,6,7,8-tetrahydroquinazoline (XLogP3 = 2.4) and 0.2–0.4 log units higher than mono-methylated analogs [1]. This elevation is significant because lipophilicity directly correlates with passive membrane permeability; in fragment-to-lead campaigns, a ΔlogP of +0.5 can meaningfully improve cell penetration without breaching typical drug-like thresholds [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-Chloro-5,6,7,8-tetrahydroquinazoline: XLogP3 = 2.4; 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline: XLogP3 = 2.8; 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline: XLogP3 = 2.6; 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. unsubstituted; +0.2 vs. 2-methyl analog; +0.4 vs. 6-methyl analog; -0.4 vs. 2,4-dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019-2025 release) |
Why This Matters
For cell-based target engagement assays, the intermediate lipophilicity of the target compound may offer a balanced permeability profile that is neither too polar (risk of poor cell entry) nor too lipophilic (risk of non-specific binding and poor solubility), making it a rational choice over the unsubstituted or dichloro analogs.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 87167413, CID 12582969, CID 19744207, CID 87167651, CID 12602864. Accessed via National Center for Biotechnology Information (2024). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Review establishing the relationship between logP, permeability, and promiscuity. View Source
